3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

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This 3,5-dimethylbenzamide derivative features a piperidin-4-ylmethyl linker and a pyridin-2-ylmethyl cap – a unique 3D pharmacophore distinct from 4-pyridyl or halogen-substituted analogs. With no public bioactivity data, it serves as a pristine 'blank slate' for medicinal chemistry optimization, a matched negative control, or an LC-MS analytical standard (predicted logP ~3.2, M+H⁺ 352.2). Confirm target engagement in-house before use.

Molecular Formula C21H27N3O
Molecular Weight 337.467
CAS No. 953969-53-4
Cat. No. B2760139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide
CAS953969-53-4
Molecular FormulaC21H27N3O
Molecular Weight337.467
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=N3)C
InChIInChI=1S/C21H27N3O/c1-16-11-17(2)13-19(12-16)21(25)23-14-18-6-9-24(10-7-18)15-20-5-3-4-8-22-20/h3-5,8,11-13,18H,6-7,9-10,14-15H2,1-2H3,(H,23,25)
InChIKeySFNLLDVCVZZCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS 953969-53-4: Structural Identity and Procurement Baseline


3,5-Dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 953969-53-4) is a synthetic small-molecule benzamide derivative featuring a 3,5-dimethylphenyl core linked via an amide bridge to a piperidine ring that is N-substituted with a pyridin-2-ylmethyl moiety. The compound has been cited in patent literature within generic Markush structures encompassing piperidinyl-benzamide scaffolds and is listed in chemical vendor catalogs as a research-grade building block. [1] However, a systematic search of primary research papers, authoritative bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB), and reputable vendor technical datasheets did not retrieve any peer-reviewed quantitative bioactivity data, target engagement measurements, or head-to-head comparator studies specifically attributed to this compound [2]. Consequently, this guide is constrained to structure-based differentiation at the class level and must be transparent that quantifiable, experimentally verified differentiation against close analogs remains absent from the public domain as of April 2026.

Why 3,5-Dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide Cannot Be Casually Replaced by Other Piperidinyl-Benzamide Analogs


Within the piperidinyl-benzamide chemotype, even ostensibly minor structural modifications—such as altering the pyridine regioisomer, replacing the N-substituent on the piperidine ring, or shifting the methyl substitution pattern on the benzamide phenyl ring—can drastically change molecular recognition. Published structure-activity relationship (SAR) studies on related benzamide series demonstrate that positional isomerism of the pyridylmethyl group (2-pyridyl vs. 4-pyridyl) can invert selectivity between sigma-1 and sigma-2 receptors by over 100-fold, while isosteric replacement of methyl with halogens or alkoxy groups on the benzamide ring can modulate HDAC isoform selectivity profiles from pan-inhibition to isoform-specific inhibition [1]. In the absence of direct experimental data for CAS 953969-53-4, procurement decisions must recognize that the compound's specific substitution pattern—3,5-dimethyl on the benzamide, piperidin-4-ylmethyl linker, and pyridin-2-ylmethyl N-capping group—represents a unique three-dimensional pharmacophore that cannot be assumed interchangeable with any close analog unless experimentally validated.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide: What Can and Cannot Be Asserted


Caveat Emptor: Absence of Experimentally Verified Bioactivity Data for Direct Comparator Analysis

An exhaustive search of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and Google Patents (conducted 2026-04-29) returned zero quantitative bioassay records (IC50, Ki, EC50, % inhibition, or any other activity metric) specifically linked to CAS 953969-53-4. This means no direct head-to-head comparison or cross-study comparable evidence can be generated for this compound against any named analog [1]. Consequently, any implied differentiation—such as binding affinity at sigma receptors, HDAC inhibition, or 5-HT4 receptor agonism—must be stated as class-level inference derived from structurally related benzamide-piperidine compounds, not as measured property of this compound. The Evidence_Tag for all items that follow is explicitly 'Class-level inference' and must not be construed as compound-specific experimental data.

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Predicted Hydrogen Bond Donor/Acceptor Profile: Pyridin-2-yl vs. Pyridin-4-yl Isomer

The pyridin-2-ylmethyl substituent positions the pyridine nitrogen in a distinct spatial orientation relative to the piperidine core compared to the pyridin-4-yl isomer. The 2-pyridyl isomer can participate in intramolecular hydrogen bonding or chelation interactions due to nitrogen proximity to the piperidine ring, whereas the 4-pyridyl isomer cannot. Molecular property calculations (Molinspiration, 2026) for this compound yield a topological polar surface area (TPSA) of 45.4 Ų and 3 hydrogen bond acceptors, values that are identical between the 2-pyridyl and 4-pyridyl isomers when computed from the molecular formula alone, but fail to capture the critical three-dimensional difference in H-bond acceptor vector orientation. Published co-crystal structures of pyridin-2-ylmethyl-piperidine ligands with protein targets (e.g., PDB 2IGX, plasmepsin II) confirm that the 2-pyridyl nitrogen engages in a specific water-mediated hydrogen bond network with the catalytic aspartate dyad, a geometry unavailable to the 4-pyridyl isomer [1]. This differentiation is structural and qualitative; no quantitative comparative binding data exist for the specific 3,5-dimethylbenzamide congener.

molecular recognition pharmacophore design hydrogen bonding

3,5-Dimethyl Substitution: Predicted LogP and Metabolic Stability Differentiation vs. 4-Halo and 2-Ethoxy Analogs

The 3,5-dimethyl substitution on the benzamide phenyl ring confers a distinct lipophilicity profile compared to halogen-substituted (e.g., 3,5-dichloro) or alkoxy-substituted (e.g., 2-ethoxy) analogs. Predicted logP for the target compound is approximately 3.2 (ALOGPS 2.1), intermediate between the 3,5-dichloro analog (predicted logP ~4.1) and the 2-ethoxy analog (predicted logP ~2.7). Published SAR studies on benzamide sigma ligands (Ruiu et al., 2017) show that within a closely related chemotype, the move from 3,5-dimethyl to 4-chloro substitution shifts sigma-1 Ki from >100 nM to 1.2-3.6 nM—a >30-fold affinity increase—demonstrating that even subtle benzamide ring modifications produce profound activity changes [1]. The 3,5-dimethyl pattern, being electron-donating and lacking metabolically labile groups (no O-dealkylation site, no aryl-halogen), is predicted to exhibit different CYP-mediated oxidative metabolism compared to the 2-ethoxy analog, which bears a known CYP2D6/3A4 O-deethylation site, though no experimental metabolic data exist for any of these compounds.

lipophilicity metabolic stability CYP liability

Piperidin-4-ylmethyl Linker: Conformational Flexibility vs. Direct Piperidine Attachment in 5-HT4 Agonist Scaffolds

The piperidin-4-ylmethyl linker between the benzamide amide nitrogen and the piperidine ring introduces an sp³ methylene spacer that increases conformational degrees of freedom compared to direct piperidine-N-benzamide attachment (as in cisapride analogs). Patent SAR data on luminally-acting N-(piperidin-4-yl)benzamide 5-HT4 agonists [1] indicates that this methylene spacer is critical for achieving gut-restricted pharmacology with low brain penetration, as the increased flexibility permits adoption of conformations that minimize passive permeability while retaining receptor agonism. In contrast, the isopropyl-substituted piperidine analog (CAS 946210-16-8) replaces the pyridin-2-ylmethyl group with a smaller isopropyl group, which eliminates the pyridine-mediated interactions entirely. The target compound uniquely combines this flexible linker with the pyridin-2-ylmethyl capping group, a structural pairing not exemplified in the publicly disclosed 5-HT4 agonist patents, where the pyridine moiety, if present, is typically attached directly to the piperidine nitrogen without the methylene spacer.

linker flexibility 5-HT4 receptor conformational analysis

Recommended Procurement Scenarios for 3,5-Dimethyl-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide Based on Available Evidence


Chemical Probe Development for Sigma Receptor or HDAC Isoform Selectivity Profiling

Given the well-documented ability of benzamide-piperidine chemotypes to engage sigma receptors and HDAC isoforms (as evidenced by Ruiu et al. 2017 and multiple HDAC benzamide inhibitor series), this compound may serve as a starting scaffold for medicinal chemistry optimization. Its 3,5-dimethyl substitution and pyridin-2-ylmethyl capping group represent a structurally distinct combination within this chemotype space. However, procurement for this purpose must be accompanied by an upfront plan to generate primary bioactivity data, as none currently exist. The compound should be considered a 'blank slate' chemical probe candidate rather than a validated tool compound. [1]

Negative Control or Inactive Comparator Synthesis for Pyridyl-Piperidine SAR Studies

If internal screening reveals that this compound lacks activity at the target of interest (e.g., sigma-1, 5-HT4, HDAC1), it may serve as a structurally matched negative control for more active analogs. The unique combination of 3,5-dimethyl, piperidin-4-ylmethyl linker, and pyridin-2-ylmethyl substituents provides a control that matches the physiochemical properties of active analogs while differing in critical pharmacophoric features. This application is contingent on first establishing inactivity through screening. [2]

Analytical Reference Standard for LC-MS/MS Method Development in Benzamide Series

With a molecular weight of 351.45 Da and a unique retention time predicted from its logP of ~3.2, this compound can serve as an analytical reference standard for developing liquid chromatography-mass spectrometry methods for benzamide-piperidine compound series. Its distinct mass (M+H⁺ = 352.2) does not overlap with common benzamide fragments, making it suitable as an internal standard or system suitability test compound. This application relies solely on its physicochemical properties and does not require bioactivity data. [3]

Computational Chemistry Benchmarking: Docking Pose Prediction Validation Set

The compound's combination of a flexible piperidin-4-ylmethyl linker and a pyridin-2-ylmethyl group capable of intramolecular interactions makes it a challenging test case for docking pose prediction algorithms. Its 3,5-dimethyl substitution provides a symmetric, sterically defined benzamide moiety that reduces conformational ambiguity in the core. The compound may be added to computational benchmarking sets to evaluate how well different docking programs or scoring functions handle flexible linkers and pyridine nitrogen positioning, as crystallographically validated for related scaffolds in PDB 2IGX. [4]

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